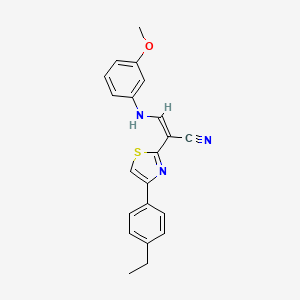![molecular formula C22H18N2O3S B2717338 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 946346-27-6](/img/structure/B2717338.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide typically involves the following steps:
Synthesis of 2-aminobenzothiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an oxidizing agent.
Coupling Reaction: The 2-aminobenzothiazole is then coupled with 4-bromoaniline in the presence of a palladium catalyst to form N-(4-bromophenyl)-2-aminobenzothiazole.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of luminescent materials and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial activity.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds exhibit variable activity against Gram-positive and Gram-negative bacterial strains.
N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide: This compound has shown potential anticancer activity.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-8-5-6-16(20(18)27-2)21(25)23-15-12-10-14(11-13-15)22-24-17-7-3-4-9-19(17)28-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXIDIIIIVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2717263.png)
![1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine](/img/structure/B2717265.png)
![5-cyclopropyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2717266.png)

![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
![3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2717272.png)
![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)

![N-[(4-chlorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)
